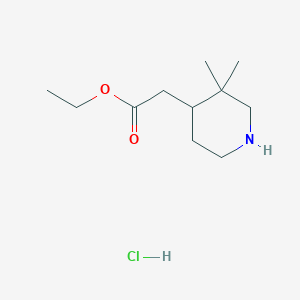

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride

Description

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride is a piperidine-derived compound characterized by a 3,3-dimethyl-substituted piperidine ring linked to an ethyl acetate group via a methylene bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-4-14-10(13)7-9-5-6-12-8-11(9,2)3;/h9,12H,4-8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZKJRMBFBJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNCC1(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Formation via Reduction and Functionalization

The 3,3-dimethylpiperidine core is often synthesized from pyridine precursors. A common approach involves the reduction of 4-methylpyridine derivatives. For instance, 4-methylpyridine undergoes benzylation with benzyl chloride under reflux conditions to form a pyridinium salt, which is subsequently reduced using sodium borohydride (NaBH₄) in ethanol/water (9:1) to yield 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine. Further epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane generates a bicyclic epoxide, which undergoes regioselective ring-opening with sodium azide in acetic acid to introduce functional groups.

Esterification and Side-Chain Introduction

The acetic acid side chain is introduced via nucleophilic substitution or esterification. In a method adapted from Alvimopan synthesis, 3,3-dimethylpiperidin-4-yl acetic acid is reacted with ethyl chloroacetate in the presence of sodium bicarbonate in tert-butanol. This step proceeds via an SN2 mechanism, with the tert-butanol acting as both solvent and base to deprotonate the carboxylic acid. The reaction is typically conducted under reflux (80–90°C) for 12–16 hours, yielding the ethyl ester intermediate with >85% purity.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid (HCl) in ethyl acetate. This step is critical for improving solubility and stability. The reaction mixture is cooled to 0–5°C during acid addition to prevent decomposition, followed by filtration and drying under vacuum.

Industrial-Scale Production Methods

Optimized Large-Batch Synthesis

Industrial protocols emphasize cost efficiency and scalability. A patent details a kilogram-scale process where 3,3-dimethylpiperidine is directly alkylated with ethyl bromoacetate in tetrahydrofuran (THF) using potassium carbonate as a base. Key parameters include:

Purification Techniques

Chromatography and recrystallization are employed to achieve high purity. For example, silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials, while recrystallization from methanol yields crystals with >99% purity.

Comparative Analysis of Preparation Methods

Reaction Optimization and Challenges

Temperature and Solvent Effects

Impurity Control

-

Byproduct Formation : Residual benzyl groups from incomplete debenzylation are mitigated using catalytic hydrogenation (H₂/Pd-C).

-

Metabolite Impurities : Hydrolysis of the ester group during HCl treatment is prevented by maintaining pH <2.0.

Recent Advances in Synthesis

Chemical Reactions Analysis

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides to introduce different functional groups.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol

Scientific Research Applications

The biological activity of Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride has been investigated in several studies. Its pharmacological properties are primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). The compound has shown potential in:

- Analgesic Effects : Research indicates that derivatives of piperidine can modulate pain pathways, offering analgesic properties without significant side effects such as sedation .

- Anxiolytic Activity : Similar compounds have been studied for their ability to reduce anxiety through modulation of GABAergic systems.

- Neuroprotective Properties : Some studies suggest that piperidine derivatives may protect neuronal cells from oxidative stress and apoptosis .

Therapeutic Applications

- Drug Development : this compound serves as a valuable building block in the synthesis of novel pharmaceuticals aimed at treating neurological disorders. Its structural modifications can lead to compounds with enhanced potency and selectivity for specific receptors involved in CNS function .

- Cancer Research : The compound's ability to interact with various molecular targets makes it a candidate for developing anticancer agents. For example, studies have explored its role in inhibiting tumor growth and metastasis by targeting specific signaling pathways involved in cancer progression .

- Antidepressant Formulations : Given its potential effects on neurotransmitter systems, this compound is being investigated for use in antidepressant formulations. Preliminary data suggest it may enhance mood regulation by influencing serotonin and norepinephrine levels .

Case Studies

Several case studies highlight the applications of this compound:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the piperidine structure led to compounds with significantly improved binding affinities to serotonin receptors, suggesting potential as a new class of antidepressants .

- Case Study 2 : In cancer research, a derivative of this compound was shown to inhibit the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways. This finding supports further investigation into its role as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and producing therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

Key Observations :

- Substituent Effects : The 3,3-dimethyl groups in the target compound increase steric bulk compared to unsubstituted (e.g., 16780-05-5) or tetramethyl-substituted (e.g., 2,2,6,6-tetramethyl) analogs. This may reduce rotational freedom but enhance lipophilicity, impacting membrane permeability .

Physical and Chemical Properties

| Property | Target Compound (Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate HCl) | Ethyl 2-(piperidin-3-yl)acetate HCl (16780-05-5) | Methyl 2-(piperidin-4-yl)acetate HCl (81270-37-3) |

|---|---|---|---|

| Melting Point | Not reported | 132–134°C | Not reported |

| Optical Rotation (589 nm) | Not reported | -9.7° (1 g/100 mL in methanol) | Not reported |

| Solubility | Likely high in polar solvents (HCl salt) | Soluble in methanol | Likely similar to ethyl analog |

Tables for Comparative Analysis

Table 1: Structural Comparison of Piperidine-Based Esters

| Compound | Piperidine Substitution | Ester Group | Notable Features |

|---|---|---|---|

| Target Compound | 3,3-dimethyl | Ethyl | High steric hindrance |

| Ethyl 2-(piperidin-3-yl)acetate HCl | Unsubstituted | Ethyl | Chirality, lower lipophilicity |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | 2,2,6,6-tetramethyl | Variable | Extreme steric bulk |

Biological Activity

Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is known for its biological significance. The molecular formula is with a molecular weight of approximately 211.74 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its pharmacological potential.

1. Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. It has been studied for its potential effectiveness against various pathogens. In vitro studies have demonstrated that this compound can inhibit the growth of certain bacteria and viruses, suggesting its utility in developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes within biological systems. This binding modulates the activity of these targets, influencing various biochemical pathways. Current research is focused on elucidating these interactions to better understand its therapeutic potential .

1. Cancer Therapy

Recent studies have explored the role of piperidine derivatives, including this compound, in cancer treatment. The compound has shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth in preclinical models. Its unique structural properties may enhance binding affinity to cancer-related targets, making it a candidate for further investigation in oncological therapies .

2. Neurodegenerative Diseases

The compound's ability to interact with neurotransmitter systems positions it as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters, thereby enhancing cognitive function .

Table: Summary of Biological Activities

Case Study: Antiviral Activity

In a controlled study examining the antiviral properties of this compound against Dengue virus (DENV), the compound demonstrated significant inhibition of viral replication in human primary monocyte-derived dendritic cells (MDDCs). This finding supports its potential as a broad-spectrum antiviral agent .

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate hydrochloride be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by adjusting stoichiometry, temperature, and solvent polarity. For example, using ethanol or methanol as solvents may enhance esterification efficiency. Catalytic agents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) can improve coupling reactions for similar piperidine derivatives . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) can isolate the compound. Monitor purity using HPLC with UV detection at 210–260 nm, referencing retention times against standards .

Q. What analytical techniques are recommended for characterizing the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Determine via differential scanning calorimetry (DSC) or capillary methods (expected range: 170–175°C based on analogous piperidone hydrochlorides) .

- Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS) or ESI-MS, comparing with theoretical values (e.g., ~247.7 g/mol for the free base).

- Structural Confirmation : Use FT-IR to identify ester (C=O stretch ~1730 cm⁻¹) and ammonium chloride (N–H stretch ~2500–3000 cm⁻¹) functional groups .

Q. How should researchers assess the purity of this compound, and what thresholds are acceptable?

- Methodological Answer : Employ titrimetric methods (e.g., potentiometric titration with 0.1 M NaOH) to quantify chloride content, ensuring a purity range of 98.0–102.0% (dry weight basis) . Complement with TLC (silica gel, Rf ~0.5 in chloroform:methanol 9:1) and NMR (e.g., ¹H NMR integration for absence of solvent peaks) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved when using different refinement software?

- Methodological Answer : Cross-validate structural models using multiple software packages (e.g., SHELXL for small-molecule refinement and Olex2 for visualization). For ambiguous electron density regions (e.g., disordered ethyl or piperidine groups), apply restraints to bond lengths/angles and compare R-factor convergence. Validate against spectroscopic data (e.g., NOESY for spatial proximity of protons) .

Q. What strategies are effective in analyzing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and −20°C for 1–6 months. Monitor degradation via HPLC-UV for new peaks (indicating impurities) and track chloride content via ion chromatography. Use Arrhenius kinetics to predict shelf-life .

Q. How can researchers reconcile contradictory spectroscopic data (e.g., NMR vs. XRD) for the compound’s conformation?

- Methodological Answer : For NMR/XRD mismatches (e.g., axial vs. equatorial substituent orientation), perform variable-temperature NMR to assess dynamic rotational barriers. Compare with DFT-optimized molecular geometries (B3LYP/6-31G* level) to identify energetically favorable conformers .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.